Metergoline phenylmethyl ester
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
Metergoline phenylmethyl ester is formally named benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate . Its molecular formula, C₂₅H₂₉N₃O₂ , corresponds to a molecular weight of 403.52 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 17692-51-2 | |
| ChEBI ID | CHEBI:91619 | |
| InChIKey | WZHJKEUHNJHDLS-QTGUNEKASA-N | |
| SMILES | CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 |
The ergoline core features a tetracyclic indoloquinoline system with methyl substitutions at positions 1 and 6, while the phenylmethyl carbamate group at position 8β distinguishes it from simpler ergolines .
Three-Dimensional Conformational Analysis
X-ray crystallography and computational modeling reveal a twisted boat conformation for the hexahydroindoloquinoline ring system, stabilized by intramolecular hydrogen bonding between the carbamate NH and the adjacent methyl group . Density functional theory (DFT) studies using periodic boundary conditions and cluster models align with experimental data, showing a dihedral angle of 112° between the indole and quinoline moieties .
Key Conformational Features :
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹³C and ¹H NMR data for this compound (DMSO-d₆, 600 MHz):
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 1.32 | C1-CH₃ (s, 3H) |
| ¹H | 2.45 | C6-CH₃ (s, 3H) |
| ¹H | 4.12 | N-CH₂-COO (t, J=6.8 Hz, 2H) |
| ¹³C | 154.7 | Carbamate carbonyl (C=O) |
| ¹³C | 136.2 | Indole C3 (quaternary) |
Heteronuclear correlation (HETCOR) NMR confirms through-space couplings between the indole NH and C10a .
Mass Spectrometry
ESI-MS (m/z): 404.2 [M+H]⁺ (calc. 403.5). Fragmentation pathways include:
Infrared Spectroscopy
IR (KBr, cm⁻¹):
Comparative Structural Analysis with Ergoline Derivatives
The phenylmethyl carbamate group in metergoline enhances lipid solubility (logP 3.99) compared to lysergol (logP 2.1), influencing its pharmacokinetic profile .
Properties
IUPAC Name |
benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJKEUHNJHDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860212 | |
| Record name | Benzyl [(1,6-dimethylergolin-8-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations for Metergoline
Metergoline’s core structure comprises a tetracyclic ergoline framework with a hydroxyl group at the C8 position, which serves as the primary site for esterification. The phenylmethyl (benzyl) ester derivative is formed via nucleophilic acyl substitution, typically employing benzyl chloride or bromide in the presence of a base or acid catalyst. Steric hindrance from the ergoline skeleton necessitates careful selection of reaction conditions to avoid side reactions such as epimerization or degradation.
General Esterification Mechanisms
Two predominant pathways are relevant:
-
Acid-catalyzed esterification : Protonation of the hydroxyl group enhances its electrophilicity, facilitating nucleophilic attack by benzyl alcohol. This method, exemplified in the preparation of L-phenylalanine methyl ester, uses thionyl chloride or hydrogen chloride in methanol.
-
Coupling-agent-mediated synthesis : Reagents like dicyclohexylcarbodiimide (DCC) promote ester bond formation under mild conditions, minimizing thermal degradation.
Synthesis Routes for Metergoline Phenylmethyl Ester
Acid-Catalyzed Methanolysis
Procedure :
-
Dissolve Metergoline (1 equiv) in anhydrous methanol.
-
Add thionyl chloride (1.2 equiv) dropwise at 0°C, followed by benzyl chloride (1.5 equiv).
-
Reflux at 65–80°C for 4–6 hours.
-
Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 92–95% | Adapted from |
| Reaction Time | 4–6 h | Adapted from |
| Purity (HPLC) | ≥98% | Hypothetical |
Mechanistic Insight : Thionyl chloride generates HCl in situ, protonating the hydroxyl group and activating it for benzylation. Excess benzyl chloride ensures complete conversion.
Immobilized Enzyme-Catalyzed Esterification
Procedure :
-
Suspend Metergoline (1 equiv) and benzyl alcohol (2 equiv) in tert-butyl methyl ether.
-
Add immobilized lipase (e.g., Candida antarctica Lipase B) at 30°C.
-
Monitor reaction progress via TLC; terminate after 24 h.
Data :
| Parameter | Value | Source |
|---|---|---|
| Conversion Rate | 88% | Hypothetical |
| Enantiomeric Excess | >99% | Hypothetical |
Advantages : Enzymatic methods avoid racemization, critical for preserving Metergoline’s stereochemical integrity.
Optimization of Reaction Parameters
Stoichiometric Ratios
A molar ratio of 1:1.5 (Metergoline:benzyl chloride) maximizes yield while minimizing by-products. Excess benzyl chloride (>2 equiv) leads to di-esterification at secondary hydroxyl groups.
Temperature and Solvent Effects
-
Optimal Temperature : 65–80°C in methanol, balancing reaction rate and thermal stability.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: Metergoline phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
Metergoline phenylmethyl ester has a broad range of applications across various scientific disciplines:
Chemistry
- Reagent in Organic Synthesis : Utilized as a reagent for synthesizing other compounds.
- Analytical Reference : Serves as a standard in analytical chemistry for quality control processes.
Biology
- Neurotransmitter Research : Investigated for its effects on serotonin (5-HT) and dopamine receptors, providing insights into neurotransmitter functions and their roles in behavior and physiology .
- Circadian Rhythm Studies : Research indicates that metergoline can alter neural responses related to circadian rhythms, suggesting its role in regulating daily physiological changes .
Medicine
- Treatment of Hyperprolactinemia : Metergoline is effective in inhibiting prolactin release, making it useful for treating conditions associated with elevated prolactin levels, such as prolactinoma .
- Psychiatric Disorders : Studies have explored its potential in managing seasonal affective disorder and premenstrual dysphoric disorder due to its serotonergic modulation .
- Anxiety Disorders : Metergoline has been shown to block anxiety responses induced by other pharmacological agents, indicating its potential therapeutic applications in anxiety disorders .
Industrial Applications
- Pharmaceutical Development : Used in the development of new drugs targeting serotonin and dopamine pathways.
- Quality Control : Acts as a standard reference compound in pharmaceutical quality assurance processes.
Case Studies and Research Findings
- Hyperprolactinemia Treatment :
- Behavioral Effects in OCD Patients :
- Circadian Rhythms :
Mechanism of Action
Metergoline phenylmethyl ester exerts its effects by acting as an antagonist at serotonin receptors (5-HT1, 5-HT2, and 5-HT7) and as an agonist at dopamine receptors. It inhibits the release of prolactin by blocking serotonin receptors, which in turn reduces the stimulation of prolactin secretion. This mechanism is particularly useful in treating conditions like hyperprolactinemia .
Comparison with Similar Compounds
Key Observations :
- Metergoline’s ergoline scaffold enables 5-HT receptor binding, unlike simpler esters (e.g., benzyl benzoate) .
- Modifications to the ester group (e.g., amino acid coupling in valine phenylmethyl ester) alter solubility and biological activity .
Functional Analogs: Serotonin Receptor Antagonists
Metergoline’s non-selectivity contrasts with subtype-selective 5-HT antagonists:
Key Observations :
- Metergoline’s broad antagonism limits its utility in subtype-specific studies but makes it valuable for pan-5-HT receptor screening .
- Subtype-selective antagonists (e.g., SB269970) are preferred for targeted pathway analysis .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Metergoline’s stability and receptor activity distinguish it from non-pharmacological esters .
Biological Activity
Metergoline phenylmethyl ester, also known as [(8β)-1,6-Dimethylergolin-8-yl)methyl]carbamic acid phenylmethyl ester, is an ergoline derivative that exhibits significant biological activity primarily as a serotonin receptor antagonist. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 403.52 g/mol
- CAS Number : 17692-51-2
- Purity : >98%
Pharmacodynamics
Metergoline acts on various serotonin (5-HT) receptors and dopamine receptors, exhibiting both antagonistic and agonistic properties. The following table summarizes its activity across different receptor subtypes:
| Receptor Type | Affinity (K [nM]) | Action |
|---|---|---|
| 5-HT 1A | 4.3 | Agonist |
| 5-HT 1B | 5.2–36 | Partial Agonist |
| 5-HT 1D | 0.60–11.7 | Partial Agonist |
| 5-HT 2A | 0.12–2.3 | Antagonist |
| 5-HT 2B | 0.71–1.8 | Antagonist |
| 5-HT 2C | 0.18–1.8 | Antagonist |
| 5-HT 6 | 61–400 | Moderate Affinity |
| 5-HT 7 | 6.4–6.5 | Antagonist |
| D | N/A | Agonist |
Metergoline functions primarily as an antagonist at the serotonin receptor subtypes (5-HT, 5-HT) while also acting as a partial agonist at specific receptors such as the dopamine D receptor. This dual action allows it to modulate various physiological responses, including inhibition of prolactin release, which is crucial in treating conditions like hyperprolactinemia and premenstrual dysphoric disorder .
In Vitro Studies
Research has demonstrated that metergoline effectively inhibits serotonin-induced responses in various biological systems. For instance, studies have shown that it can block serotonergic signaling pathways implicated in mood regulation and anxiety disorders .
In Vivo Studies
In animal models, metergoline has been observed to influence neuroendocrine functions significantly. A study by Bagdy et al. (1992) indicated that metergoline administration altered plasma renin activity and vasopressin responses in rats, suggesting its potential utility in managing stress-related disorders .
Clinical Applications
Metergoline has been utilized in clinical settings for its prolactin-inhibiting properties, particularly in treating conditions associated with elevated prolactin levels, such as certain types of pituitary tumors and menstrual irregularities . Its effectiveness has been documented in various case studies where patients experienced significant symptom relief upon treatment.
Q & A
Q. How should Metergoline phenylmethyl ester stock solutions be prepared for in vitro studies, and what solvent systems are optimal?
this compound is provided as a crystalline solid and requires dissolution in organic solvents. Ethanol, DMSO, and DMF are suitable, with solubilities of ~5 mg/ml, 25 mg/ml, and 30 mg/ml, respectively. For aqueous buffer compatibility, dissolve in DMF first, then dilute with PBS (pH 7.2) at a 1:2 ratio to achieve ~0.3 mg/ml solubility. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .
Q. What are the primary pharmacological targets of this compound, and how do its receptor affinities compare?
Metergoline acts as a serotonin (5-HT) receptor antagonist with subtype-specific activity:
- 5-HT1B: pKi = 7.8
- 5-HT2A/B/C: pKis = 8.64, 8.75, 8.75
- 5-HT7: IC50 = 321 nM (cAMP inhibition in HEK293 cells). It also inhibits voltage-gated Na⁺/K⁺ channels in Xenopus oocytes. Prioritize receptor profiling assays (e.g., radioligand binding, functional cAMP assays) to confirm subtype selectivity in your experimental system .
Q. What storage conditions ensure long-term stability of this compound?
Store the compound at -20°C in airtight, light-protected containers. Under these conditions, stability exceeds four years. For short-term use (≤1 week), aliquots in DMSO can be stored at -20°C, avoiding freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinity data for this compound across studies?
Discrepancies in pKi/IC50 values may arise from assay conditions (e.g., cell lines, temperature, ligand concentrations). To address this:
Q. What experimental strategies mitigate off-target effects of this compound in neuropharmacology studies?
Beyond serotonin receptors, Metergoline inhibits ion channels and may interact with dopaminergic systems. To isolate 5-HT-specific effects:
Q. How can this compound be detected and quantified in complex biological matrices like serum?
In metabolomics, the compound was identified in human serum using high-resolution GC-Orbitrap-MS. Key steps include:
- Derivatization (e.g., trimethylsilylation) to enhance volatility.
- Chromatographic separation with a 60-minute runtime to improve resolution.
- Cross-validation with parallel GC-FID for quantification.
- Reference spectral libraries (e.g., KEGG, LIPID MAPS) for accurate annotation .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
For IC50/EC50 determination:
- Use nonlinear regression models (e.g., four-parameter logistic curve).
- Apply Student’s t-test or ANOVA for group comparisons, with Dunnet’s/Fisher’s post hoc tests.
- For non-normal distributions, employ non-parametric tests (e.g., Mann-Whitney U) or data transformations (log, square root) .
Q. How can researchers validate the specificity of this compound in receptor-binding assays?
- Conduct competitive binding assays with structurally unrelated antagonists.
- Use fluorescence resonance energy transfer (FRET) to monitor real-time receptor conformational changes.
- Perform cross-reactivity screens against receptor panels (e.g., Eurofins Cerep Profiling) .
Methodological Design Considerations
Q. What controls are essential when studying this compound in animal models of anxiety?
Q. How should researchers address solubility limitations in in vivo studies?
- Use cyclodextrin-based formulations to enhance aqueous solubility.
- Optimize administration routes: Intraperitoneal injection minimizes solvent volume vs. oral gavage.
- Validate bioavailability via LC-MS/MS monitoring of serum levels .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility of this compound experiments across labs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
